Pexidartinib - 1029044-16-3

Pexidartinib

Catalog Number: EVT-253460
CAS Number: 1029044-16-3
Molecular Formula: C20H15ClF3N5
Molecular Weight: 417.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pexidartinib is a small molecule tyrosine kinase inhibitor that acts as a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) [, , , , , , ]. It also exhibits inhibitory activity against c-kit and Flt3 receptors [, , , , ]. These targets play crucial roles in various cellular processes, making pexidartinib a valuable tool in scientific research. While initially developed as a potential cancer treatment, its applications extend beyond oncology, encompassing areas such as immunology and inflammatory diseases.

ZAAD-1006a

Compound Description: ZAAD-1006a is the major metabolite of pexidartinib in human plasma. It is formed through the extensive hepatic metabolism of pexidartinib via multiple cytochrome P450 and uridine 5'-diphospho-glucuronosyl transferase enzymes.

Relevance: ZAAD-1006a is a metabolite of pexidartinib, meaning it is a product of the body's breakdown of pexidartinib. Understanding its pharmacokinetic properties is essential in determining the appropriate dosage of pexidartinib, especially in patients with hepatic impairment.

Midazolam

Compound Description: Midazolam is a benzodiazepine medication used for sedation and amnesia in various medical procedures. It is a substrate of the cytochrome P450 3A (CYP3A) enzyme, meaning CYP3A is involved in its metabolism.

Relevance: Midazolam was used in drug-drug interaction studies to assess pexidartinib's effect on CYP3A activity. Results revealed that pexidartinib induces CYP3A, potentially impacting the metabolism and efficacy of drugs metabolized by this enzyme, like midazolam.

Tolbutamide

Compound Description: Tolbutamide is an oral anti-diabetic medication from the sulfonylurea class. It is primarily metabolized by the cytochrome P450 2C9 (CYP2C9) enzyme.

Relevance: Similar to midazolam, tolbutamide was utilized as a probe substrate for CYP2C9 to assess potential drug-drug interactions with pexidartinib. Findings indicate that pexidartinib is a weak inhibitor of CYP2C9, potentially influencing the metabolism of drugs metabolized by this enzyme.

Omeprazole

Compound Description: Omeprazole is a proton pump inhibitor used to reduce stomach acid production. It is primarily metabolized by CYP2C19, a cytochrome P450 enzyme.

Relevance: Omeprazole was used in a drug-drug interaction study with pexidartinib to evaluate its effects on CYP2C19. While co-administration of pexidartinib decreased omeprazole exposure, it did not affect the metabolite-to-parent ratio, suggesting no significant impact on CYP2C19-mediated metabolism.

Digoxin

Compound Description: Digoxin is a medication used to treat certain heart conditions by affecting the heart's pumping strength. It is a substrate of P-glycoprotein (P-gp), a transporter protein involved in drug efflux from cells.

Relevance: Digoxin was employed to study the potential for pexidartinib to affect P-gp activity. The study showed that pexidartinib did not significantly affect digoxin pharmacokinetics, suggesting it does not significantly interact with P-gp.

Silymarin

Compound Description: Silymarin is a mixture of flavonolignans extracted from milk thistle seeds, known for its hepatoprotective properties.

Relevance: Silymarin was investigated for its potential to alter the metabolism of pexidartinib in rats. Results indicated that silymarin increased pexidartinib exposure by inhibiting CYP3A4 and CYP2C9 enzymes, emphasizing the need for monitoring when these drugs are co-administered.

Compound Glycyrrhizin

Compound Description: Compound glycyrrhizin, a primary active compound derived from licorice root, is known for its anti-inflammatory, antiviral, and hepatoprotective properties.

Relevance: Similar to silymarin, compound glycyrrhizin was studied for its potential to affect pexidartinib metabolism in rats. Studies demonstrated that it increased pexidartinib exposure by inhibiting CYP3A4 and CYP2C9, highlighting a potential drug-drug interaction that needs clinical monitoring.

Imatinib

Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia. It is a first-line therapy for gastrointestinal stromal tumors (GISTs).

Relevance: While not structurally related to pexidartinib, imatinib is relevant because nearly all patients with advanced GISTs develop resistance to it, highlighting the need for alternative treatments like pexidartinib.

Binimetinib (MEK162)

Compound Description: Binimetinib is a selective inhibitor of MEK1 and MEK2, kinases involved in the MAPK signaling pathway, which plays a crucial role in cell growth and proliferation.

Relevance: Binimetinib was investigated in combination with pexidartinib in a phase I study for advanced GISTs refractory to tyrosine kinase inhibitors. Preliminary results showed it to be safe and tolerable with encouraging signs of efficacy, suggesting a potential synergistic effect of dual KIT and MEK inhibition.

Ledipasvir

Compound Description: Ledipasvir is an antiviral medication used in combination with other drugs to treat hepatitis C virus infection. It is a potent inhibitor of the hepatitis C virus NS5A protein.

Relevance: While not structurally related or directly investigated in combination with pexidartinib, ledipasvir was used as an internal standard in a liquid chromatography-tandem mass spectrometry method developed and validated for the analysis of pexidartinib in plasma samples.

Sirolimus

Compound Description: Sirolimus, also known as rapamycin, is an immunosuppressant drug used to prevent organ rejection after transplantation. It acts by inhibiting mTOR, a protein that regulates cell growth and proliferation.

Relevance: A phase I study investigated the combination of sirolimus and pexidartinib for advanced sarcomas, aiming to target tumor-associated macrophage (TAM) polarization. Findings indicated that the combination was generally safe and tolerable, warranting further investigation to determine clinical efficacy.

Paclitaxel

Compound Description: Paclitaxel is a chemotherapy medication used to treat various types of cancer. It works by interfering with the growth and division of cancer cells.

Relevance: A phase Ib study evaluated the combination of pexidartinib and paclitaxel in patients with advanced solid tumors. Results suggested that the combination was generally well tolerated and demonstrated promising signs of efficacy.

Pembrolizumab

Compound Description: Pembrolizumab is an immune checkpoint inhibitor that blocks the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1, enhancing the immune system's ability to recognize and attack cancer cells.

Relevance: A phase 1/2a clinical trial investigated the safety, efficacy, pharmacokinetics, and pharmacodynamics of combining pexidartinib and pembrolizumab in advanced solid tumors, aiming to achieve double immune suppression blockade by targeting both tumor-associated macrophages and myeloid-derived suppressor cells.

Overview

Pexidartinib is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor, which plays a critical role in the proliferation and survival of macrophages. This compound is primarily used in the treatment of tenosynovial giant cell tumor, a rare type of tumor characterized by the proliferation of macrophages and other immune cells. Pexidartinib has gained attention due to its selective inhibition of the colony-stimulating factor 1 receptor, making it a significant candidate in cancer therapy.

Source

Pexidartinib was developed by Plexxikon Inc. and is marketed under the trade name Turalio. The compound is derived from a class of pyrrolo[2,3-d]pyrimidine derivatives, which are known for their potent inhibitory effects on various kinases.

Classification

Pexidartinib is classified as a kinase inhibitor, specifically targeting the colony-stimulating factor 1 receptor and exhibiting selectivity over other kinases such as epidermal growth factor receptor. Its mechanism of action involves blocking the receptor's signaling pathways, which are crucial for tumor growth and immune cell recruitment.

Synthesis Analysis

The synthesis of pexidartinib involves several key steps that focus on constructing its complex molecular framework. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available pyrrolo[2,3-d]pyrimidine derivatives.
  2. Reactions: Key reactions include nucleophilic substitutions and coupling reactions to introduce various functional groups that enhance selectivity and potency.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to yield high-purity pexidartinib.

Technical details indicate that specific conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity during synthesis .

Molecular Structure Analysis

Pexidartinib possesses a complex molecular structure characterized by a pyrrolo[2,3-d]pyrimidine core.

  • Chemical Formula: C19_{19}H19_{19}ClF3_3N5_{5}
  • Molecular Weight: Approximately 421.84 g/mol
  • Structural Features: The molecule includes a chlorinated aromatic ring and trifluoromethyl groups that contribute to its biological activity.

The three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy to understand its binding interactions with the colony-stimulating factor 1 receptor .

Chemical Reactions Analysis

Pexidartinib undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Key Bonds: The synthesis involves forming carbon-nitrogen bonds through nucleophilic attack mechanisms.
  2. Metabolic Stability: In vitro studies have shown that pexidartinib exhibits metabolic stability in liver microsomes, indicating its potential for prolonged action in vivo .
  3. Degradation Pathways: Understanding the degradation pathways is essential for optimizing dosing regimens and minimizing side effects.

These reactions are crucial for ensuring the compound's efficacy and safety in clinical applications .

Mechanism of Action

The mechanism of action of pexidartinib involves selective inhibition of the colony-stimulating factor 1 receptor:

  1. Binding Affinity: Pexidartinib binds preferentially to the active form of the colony-stimulating factor 1 receptor, preventing its activation by ligands such as colony-stimulating factor 1.
  2. Signal Transduction Blockade: By inhibiting this receptor, pexidartinib disrupts downstream signaling pathways involved in macrophage proliferation and survival.
  3. Impact on Tumor Microenvironment: The inhibition leads to reduced infiltration of tumor-associated macrophages, thereby altering the tumor microenvironment and potentially enhancing anti-tumor immunity .

The data supports its use as an effective therapeutic agent against tumors driven by excessive macrophage activity.

Physical and Chemical Properties Analysis

Pexidartinib exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates variable solubility in different solvents, which is critical for formulation development.
  • Stability: The compound shows good stability under physiological conditions, which is advantageous for its therapeutic use.
  • Crystalline Forms: Novel crystalline forms have been developed to improve solubility and stability during storage and administration .

These properties are essential for ensuring effective drug delivery and therapeutic outcomes.

Applications

Pexidartinib's primary application lies in oncology:

  • Treatment of Tenosynovial Giant Cell Tumor: It is approved for use in adult patients with symptomatic tenosynovial giant cell tumor that is not amenable to surgical resection.
  • Research Applications: Beyond clinical use, pexidartinib serves as a valuable tool in research settings to study macrophage biology and tumor immunology.

Its unique mechanism makes it an important candidate for further investigations into combination therapies with immune checkpoint inhibitors or other targeted therapies .

Properties

CAS Number

1029044-16-3

Product Name

Pexidartinib

IUPAC Name

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine

Molecular Formula

C20H15ClF3N5

Molecular Weight

417.8 g/mol

InChI

InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)

InChI Key

JGWRKYUXBBNENE-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F

Synonyms

5-((5-chloro-1H-pyrrolo(2,3-b)pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine
pexidartinib
pexidartinib hydrochloride
PLX3397
Turalio

Canonical SMILES

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.